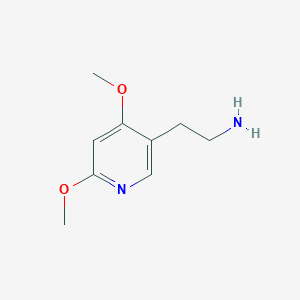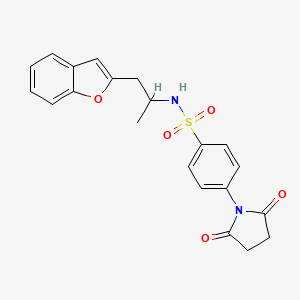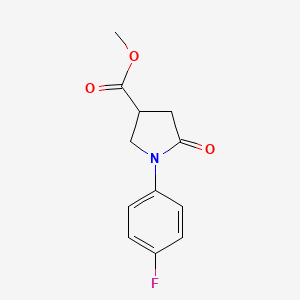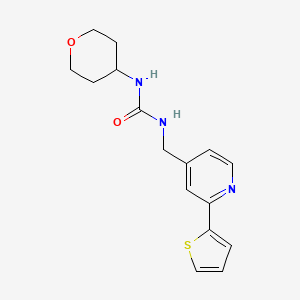
2-(4,6-Dimethoxypyridin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4,6-Dimethoxypyridin-3-yl)ethanamine is not directly discussed in the provided papers. However, the papers do provide insights into related pyridinyl compounds, which can help infer some aspects of the compound . For instance, the synthesis of similar pyridinol derivatives with methoxy groups and their antioxidant properties are reported . Additionally, the crystal structures of co-crystals involving pyridinyl ethane derivatives are described, which may offer some structural analogies . Lastly, experimental and theoretical studies on a complex pyridinyl compound provide a comprehensive analysis of its physical and chemical properties .
Synthesis Analysis
The synthesis of related compounds involves a low-temperature aryl bromide-to-alcohol conversion . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions. The Baeyer-Villiger reaction is another synthetic route mentioned that could be relevant if an analogous strategy is required for introducing methoxy groups .
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, the crystal structures of related co-crystals suggest that hydrogen bonding plays a significant role in the molecular assembly . This information could be extrapolated to predict the potential hydrogen bonding interactions of this compound, especially if it were to form co-crystals with suitable partners.
Chemical Reactions Analysis
The reactivity of similar pyridinol compounds with peroxyl radicals indicates that these compounds can act as effective antioxidants . This suggests that this compound might also exhibit antioxidant properties, although specific reactivity would need to be experimentally confirmed.
Physical and Chemical Properties Analysis
The physical and chemical properties of a structurally complex pyridinyl compound have been thoroughly investigated using various spectroscopic and theoretical methods . These methods could be applied to this compound to determine its vibrational assignments, chemical shifts, molecular orbital energies, and other related properties. Theoretical calculations, such as Density Functional Theory (DFT), could predict various electronic properties of the compound, which would be valuable for understanding its reactivity and potential applications .
科学的研究の応用
Targeted Synthesis for Corrosion Inhibition
A study by Das et al. (2017) on the synthesis of cadmium(II) Schiff base complexes, including derivatives similar to "2-(4,6-Dimethoxypyridin-3-yl)ethanamine," explored their application as corrosion inhibitors on mild steel. These complexes showed significant corrosion inhibition properties, which were analyzed using electrochemical impedance spectroscopy and potentiodynamic polarization methods. The study bridges inorganic chemistry with materials and corrosion engineering, highlighting the compound's utility in protecting metal surfaces from corrosion Das et al., 2017.
DNA Binding, Nuclease Activity, and Cytotoxicity Studies
Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, structurally related to "this compound," for their DNA binding, nuclease activity, and cytotoxic effects. The study revealed that these complexes exhibit a high propensity for DNA binding and possess significant nuclease activity, indicating potential therapeutic applications in targeting genetic materials within cells Kumar et al., 2012.
Ethylene Oligomerization Catalysts
Nyamato et al. (2016) synthesized nickel(II) complexes with (amino)pyridine ligands derived from "this compound" and explored their efficiency as catalysts in ethylene oligomerization. The study provided insights into the reactivity trends and the influence of complex structure on the ethylene oligomerization process, showcasing the compound's relevance in polymer production processes Nyamato et al., 2016.
特性
IUPAC Name |
2-(4,6-dimethoxypyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZWCLQJJQFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CCN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256819-59-6 |
Source


|
| Record name | 2-(4,6-dimethoxypyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2522160.png)


![3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2522164.png)
![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)
![3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene](/img/structure/B2522167.png)
![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)




